
1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Méthodes De Préparation
The synthesis of 1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- involves its interaction with various molecular targets. In the case of its antimicrobial activity, the compound likely disrupts the cell membrane or interferes with essential enzymes within the microbial cells . For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazol-2-amine: A simpler derivative with similar antimicrobial properties.
N-phenyl-1,3,4-thiadiazol-2-amine:
5-[Substituted]-1,3,4-thiadiazol-2-amines: These compounds have been studied for their DNA binding interactions and potential as anticancer agents. The uniqueness of 1,3,4-Thiadiazol-2-amine, 5-(10H-phenothiazin-10-ylmethyl)- lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
Propriétés
Numéro CAS |
209396-41-8 |
|---|---|
Formule moléculaire |
C15H12N4S2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
5-(phenothiazin-10-ylmethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H12N4S2/c16-15-18-17-14(21-15)9-19-10-5-1-3-7-12(10)20-13-8-4-2-6-11(13)19/h1-8H,9H2,(H2,16,18) |
Clé InChI |
WEFRDQKMJNVIHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC4=NN=C(S4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


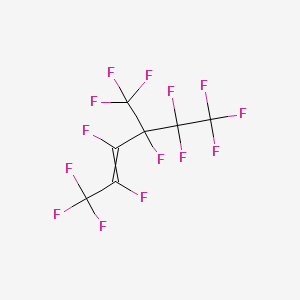
![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)
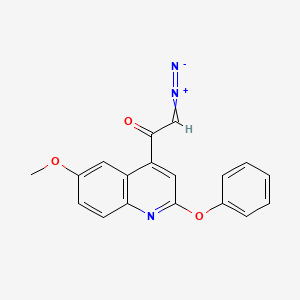

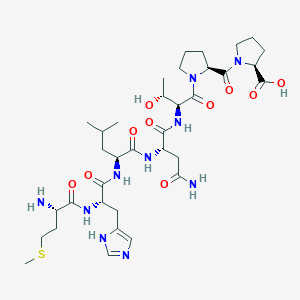
![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)
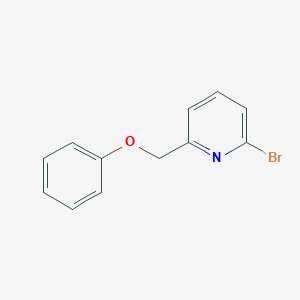
![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)
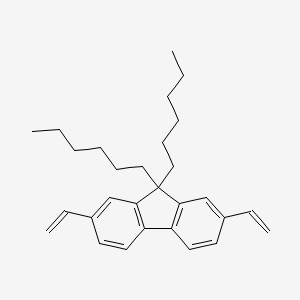
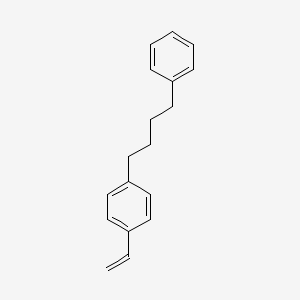
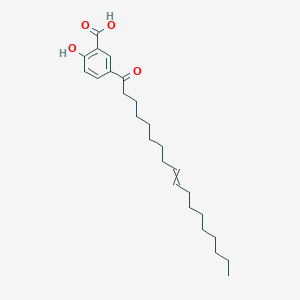
![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
![Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-](/img/structure/B14256626.png)
